molecular formula C17H21ClN4OS B2964142 4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide CAS No. 1105238-03-6

4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide

Cat. No.: B2964142
CAS No.: 1105238-03-6
M. Wt: 364.89
InChI Key: JQVDNFIVTWSHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide is a synthetic chemical reagent of significant interest in medicinal chemistry and pharmacological research. This compound features a molecular architecture that integrates a piperazine carboxamide core, a structure frequently encountered in the development of bioactive molecules . The piperazine ring is a privileged scaffold in drug discovery, known for its ability to improve solubility and bioavailability, and is present in numerous FDA-approved pharmaceuticals across various therapeutic classes, including antivirals, antipsychotics, and kinase inhibitors . Furthermore, the 4-(4-chlorophenyl)thiazole moiety is a key pharmacophore associated with diverse biological activities, providing a versatile platform for investigating structure-activity relationships (SAR) . The primary research value of this compound lies in its potential as a key intermediate or precursor for the synthesis of more complex molecules. Researchers can utilize it to explore its mechanism of action in various biochemical assays, particularly those related to kinase inhibition or neurological targets . Its structural elements suggest potential for interaction with a range of enzymatic systems, making it a candidate for the development of novel therapeutic agents. This product is intended for use in in vitro studies and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4OS/c1-2-19-17(23)22-9-7-21(8-10-22)11-16-20-15(12-24-16)13-3-5-14(18)6-4-13/h3-6,12H,2,7-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVDNFIVTWSHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide , often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C17H21ClN4OS
  • Molecular Weight : 364.89 g/mol
  • IUPAC Name : 4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-ethylpiperazine-1-carboxamide

Structure

The structure of the compound includes a thiazole ring, a piperazine moiety, and a chlorophenyl group, which contribute to its biological activity.

Thiazole derivatives like this compound exhibit several mechanisms of action:

  • Antioxidant Activity : They can scavenge free radicals and reduce oxidative stress.
  • Anticancer Properties : The compound inhibits matrix metalloproteinases and various kinases, leading to reduced cancer cell proliferation and enhanced apoptosis in tumor cells.
  • Antimicrobial Effects : Thiazole derivatives have shown activity against various bacterial strains by disrupting lipid biosynthesis.

Pharmacological Activities

The compound has been studied for several pharmacological effects:

  • Antitumor Activity : It has demonstrated significant cytotoxic effects against breast cancer cell lines, with some derivatives showing over 85% inhibition of cell growth .
  • Anti-inflammatory Properties : The compound may inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .
  • Antimicrobial Activity : Exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In a study evaluating the anticancer potential of various thiazole derivatives, it was found that the tested compound significantly inhibited the growth of multiple human cancer cell lines. The results indicated a growth reduction ranging from 41.54% to 85.67% across different cell types .

Cell LineGrowth Inhibition (%)
MCF-7 (Breast)-85.67
HL-60 (Leukemia)-35.82
A498 (Renal)-7.95

Antimicrobial Activity

The antimicrobial efficacy was evaluated against several bacterial strains, showcasing promising results:

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus20
P. aeruginosa18

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogues with Thiazole and Piperazine Motifs

Compounds sharing the thiazole-piperazine framework but differing in substituents demonstrate varied biological profiles:

  • Urea-Linked Thiazole-Piperazine Derivatives (): Compounds like 1-(3-chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) feature a urea bridge instead of a carboxamide. Such derivatives show multitarget activity, including kinase inhibition and enzyme modulation .
  • Imidazo[2,1-b]thiazole-Piperazine Hybrids (): Derivatives like (5-(4-chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9cb) replace the thiazole with an imidazo-thiazole system, enhancing aromatic stacking interactions. These compounds exhibit potent carbonic anhydrase II inhibition (IC₅₀ values < 1 µM), highlighting the impact of fused heterocycles on enzyme targeting .
  • Morpholine-Substituted Thiazoles () :
    4-(4-(4-Chlorophenyl)thiazol-2-yl)morpholine replaces piperazine with morpholine, reducing basicity and improving metabolic stability. Such modifications are critical for optimizing blood-brain barrier penetration in CNS-targeted therapies .

Key Structural Comparison Table

Compound Class Core Structure Key Substituents Pharmacological Activity Reference
Target Compound Thiazole + piperazine 4-Chlorophenyl, N-ethylcarboxamide Hypothetical multitarget activity N/A
Urea-Linked Derivatives Thiazole + piperazine + urea Varied aryl groups Kinase inhibition, enzyme modulation
Imidazo-Thiazole Hybrids Imidazo-thiazole + piperazine Tosyl, sulfonyl groups Carbonic anhydrase II inhibition
Morpholine Analogues Thiazole + morpholine 4-Chlorophenyl Improved metabolic stability

Thiazole Derivatives with 4-Chlorophenyl Substituents

The 4-chlorophenyl group is a common pharmacophore in thiazole-based drug discovery:

  • Anticancer Agents (): Compounds like 4-[(2-(4-(4-Chlorophenyl)thiazol-4-yl)hydrazineylidene)methyl]phenol (3a) demonstrate potent activity against breast cancer (IC₅₀ ~ 5 µM). The phenol group in 3a enhances hydrogen-bonding interactions with DNA topoisomerases, whereas the target compound’s piperazine-carboxamide may favor kinase inhibition .
  • Antimicrobial Candidates (): N′-(4-chlorobenzylidene)-3-((4-(4-chlorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanehydrazide (5c) shows broad-spectrum antibacterial activity (MIC: 2–8 µg/mL). The hydrazide linker in 5c likely facilitates membrane disruption, contrasting with the target compound’s carboxamide, which may limit such effects .
  • Analgesic and Anti-inflammatory Agents (): 1-(4-chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (THPA6) exhibits COX-2 inhibition (IC₅₀: 0.8 µM). The pyrazolone moiety in THPA6 is absent in the target compound, underscoring structural requirements for cyclooxygenase targeting .

Piperazine-Carboxamide Derivatives

Piperazine-carboxamide scaffolds are prevalent in CNS and antimicrobial drug design:

  • Antifungal Agents (): N′-(4-(4-chlorophenyl)thiazol-2-yl)-2-methyl-5-nitrobenzenesulfonohydrazide (11) inhibits Aspergillus flavus (zone of inhibition: 34 mm). The sulfonohydrazide group in 11 contrasts with the target compound’s simpler carboxamide, suggesting divergent mechanisms .
  • Antipsychotic Analogues (): 4-(3-Chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide incorporates a triazole ring, enhancing serotonin receptor affinity. Such modifications highlight the role of heterocyclic appendages in neuropharmacology .

Q & A

Q. Key parameters :

  • Yields range from 55–87% depending on purification methods (e.g., column chromatography or recrystallization).
  • Reaction conditions (e.g., solvent: ethanol or DMF; temperature: 80–120°C) significantly impact efficiency .

What spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Q. Basic

  • 1H/13C NMR : Used to confirm substituent positions (e.g., thiazole protons at δ 7.2–8.1 ppm, piperazine carbons at δ 45–55 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH stretches at 3300–3439 cm⁻¹) .
  • X-ray crystallography : Reveals chair conformation of the piperazine ring and bond lengths (e.g., C–N: 1.45–1.49 Å) in related structures .
  • Q-TOF-MS : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .

How do researchers address contradictions in biological activity data, such as histone deacetylase inhibition versus lack of therapeutic efficacy?

Advanced
Contradictions (e.g., reduced histone acetylation without affecting cancer cell viability ) require:

  • Dose-response studies : To determine if effects are concentration-dependent.
  • Cell-type specificity assays : Test across diverse cancer lines (e.g., HeLa vs. glioblastoma) .
  • Off-target profiling : Use kinase/GPCR panels to identify unintended interactions.
  • Combination studies : Pair with chemotherapeutics to assess synergistic effects.

Example : BF1 (a thiazole derivative) reduced H3 acetylation but had minimal cytotoxicity, suggesting context-dependent mechanisms .

What computational strategies predict binding interactions with targets like carbonic anhydrase or histone acetyltransferases?

Q. Advanced

  • Molecular docking : AutoDock or Schrödinger Suite to model interactions with enzyme active sites (e.g., GCN5 histone acetyltransferase) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiazole) with inhibitory activity .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable complexes) .

Case study : Morpholine-thiazole hybrids showed strong docking scores (−9.2 kcal/mol) against carbonic anhydrase, validated by in vitro IC₅₀ values .

How can synthetic yield and purity be optimized for this compound?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility .
  • Catalyst screening : K₂CO₃ or Et₃N improves reaction rates in condensation steps .
  • Purification : Gradient elution (hexane/ethyl acetate) in column chromatography removes byproducts .
  • In-line analytics : HPLC-MS monitors reaction progress in real time .

Q. Reported yields :

StepYield (%)Purity (%)Reference
Initial cyclization55–82>90
Final condensation75–87>95

What structural modifications enhance biological activity or selectivity?

Q. Advanced

  • Thiazole substituents : Electron-withdrawing groups (e.g., -NO₂, -Cl) improve enzyme inhibition (e.g., IC₅₀ reduced by 40% with 4-nitrophenyl vs. phenyl) .
  • Piperazine modifications : N-ethyl vs. N-methyl groups alter pharmacokinetics (logP: 2.1 vs. 1.8) and blood-brain barrier penetration .
  • Hybrid analogs : Morpholine-thiazole hybrids increase solubility and target affinity (e.g., Ki = 0.8 μM vs. 2.3 μM for parent compound) .

How is stability assessed under varying storage conditions?

Q. Advanced

  • Accelerated stability studies : Expose to 40°C/75% RH for 6 months; monitor degradation via HPLC .
  • Thermal analysis : TGA/DSC identifies decomposition temperatures (e.g., Td = 220°C) .
  • Photostability : UV-Vis spectroscopy tracks absorbance changes under light exposure (λ = 254 nm) .

Recommendations : Store at −20°C in amber vials with desiccants to prevent hydrolysis/oxidation .

What in vitro assays evaluate mechanistic pathways (e.g., enzyme inhibition, epigenetic effects)?

Q. Advanced

  • Enzyme inhibition : Fluorescence-based assays (e.g., HDAC1/6 inhibition using acetylated peptide substrates) .
  • Cellular assays : Western blotting for histone acetylation (H3K9ac) in treated vs. untreated cells .
  • Flow cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Data interpretation : Correlate IC₅₀ values (enzyme) with EC₅₀ (cellular) to identify bioavailability limitations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.